汤门汀

描述

Tomentin is a compound of interest in the field of organic chemistry, especially noted for its unique molecular structure and chemical properties. Its significance spans across various chemical synthesis methodologies and the exploration of its physical and chemical characteristics.

Synthesis Analysis

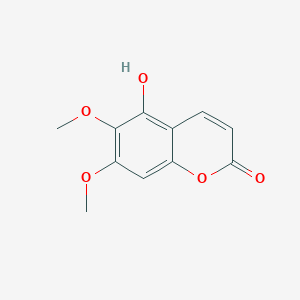

The synthesis of tomentin involves novel reactions, including Claisen rearrangements, showcasing its complex chemical behavior and structural transformations. These rearrangements confirm the structure of tomentin as 5-hydroxy-6,7-dimethoxycoumarin, highlighting the strain relief and regiospecific reactions it undergoes (Murray, Sutcliffe, & Hasegawa, 1975).

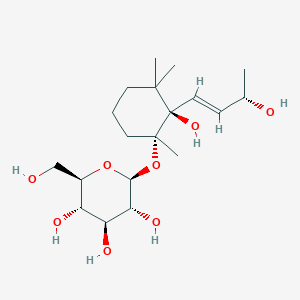

Molecular Structure Analysis

Tomentin's molecular structure has been elucidated through extensive spectroscopic measurements, showcasing an unprecedented skeleton when isolated from natural sources. Its structure includes complex phloroglucinol conjugations, contributing to its unique chemical behavior (Liu et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of tomentin is marked by its participation in ortho-Claisen rearrangement, a reaction that underscores the compound's ability to undergo structural transformations under specific conditions. This behavior is critical for understanding tomentin's reactivity and potential applications in synthetic chemistry (Murray, Sutcliffe, & Hasegawa, 1975).

Physical Properties Analysis

Investigations into tomentin's physical properties have led to insights into its crystalline behavior and phase-transformation characteristics. Such studies provide valuable information for the development of materials with tailored properties (Nolan, Seery, & Pillai, 2011).

科学研究应用

改进研究方法:汤门汀因通过整合来自多个学科的见解而增强研究方法而受到认可 (Zaltman, 1997)。

检测科学研究中的偏差:它被提及为一种检测科学研究中偏差的工具,这些偏差会扭曲知识演变 (Baddeley, 2015)。

潜在的抗病毒剂:在泡桐树果实中发现的汤门汀化合物抑制 SARS-CoV 木瓜样蛋白酶,表明它们可用作抗病毒剂 (Cho 等,2013)。

凝集素研究:汤门汀是一种针对 N-乙酰葡糖胺的特异性凝集素,在低浓度下抑制凝集 (Fábregas 等,1988)。

SARS-CoV-2 病毒抑制剂:汤门汀 A 和相关化合物被确定为抑制 SARS-CoV-2 病毒的潜在天然产物 (Huq 等,2023)。

对人类的益处和创造财富:汤门汀因其对人类的益处及其在创造财富增强技术中的作用而受到关注 (Press, 2013)。

抗炎和免疫调节作用:已发现它能有效减少小鼠模型中的关节水肿 (Nicasio-Torres 等,2017)(Pérez-Hernández 等,2019)。

参与生理和病理生理过程:汤门汀参与生理过程和损伤或疾病机制 (Grady, 2010)。

在骨关节炎中的药理用途:汤门汀与山楂苷和球形酸一起,在治疗膝骨关节炎方面具有潜在用途 (Serrano-Román 等,2021)。

治疗炎症过程和伤口愈合:它显示出抗炎特性,可用于治疗炎症和辅助伤口愈合 (Pérez-Hernández 等,2014)。

化学结构确认:汤门汀的结构(5-羟基-6,7-二甲氧基香豆素)已通过化学分析得到证实 (Murray 等,1975)。

特有植物中的类黄酮:它作为类黄酮存在于土耳其特有植物 Tanacetum praeteritum 亚种 praeteritum 中 (Gören, 1994)。

安全和危害

Tomentin is intended for research and development use only and is not for medicinal or household use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, rinsing with pure water for at least 15 minutes in case of eye contact, and seeking immediate medical attention if swallowed .

未来方向

The future research directions for Tomentin could involve further exploration of its pharmacological properties, potential therapeutic applications, and its role in disease treatment and prevention . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action.

属性

IUPAC Name |

5-hydroxy-6,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPNDUHAXDHRKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-6,7-dimethoxychromen-2-one | |

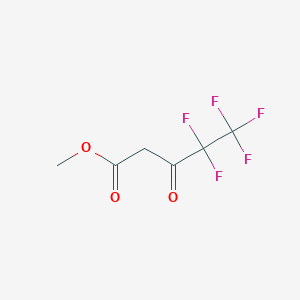

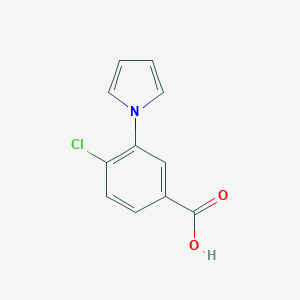

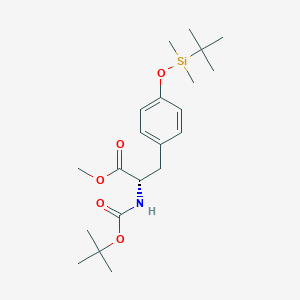

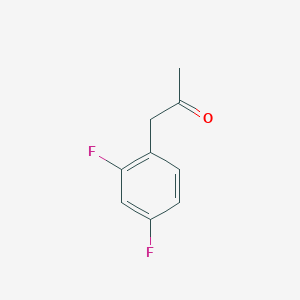

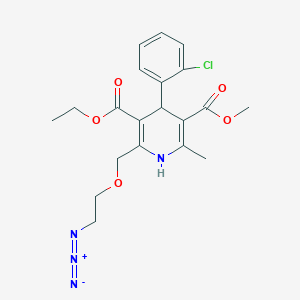

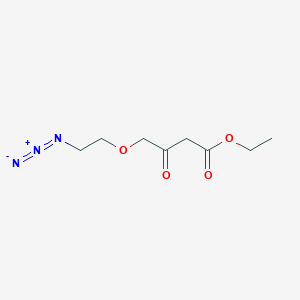

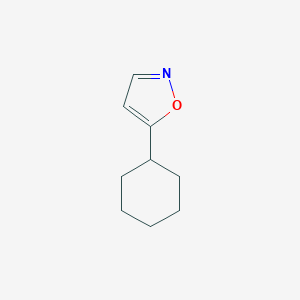

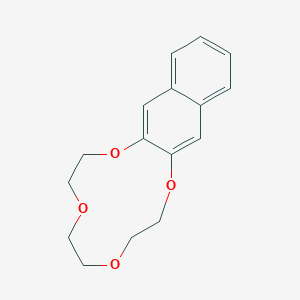

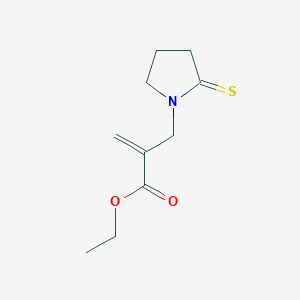

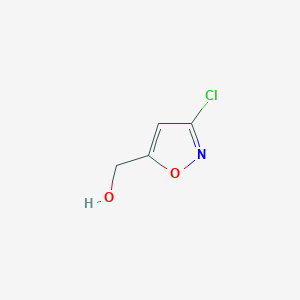

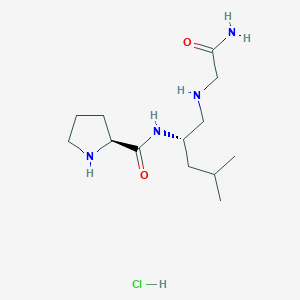

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-8-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B19109.png)